Onogenin

Beschreibung

Contextualization within Natural Products Chemistry

Natural products chemistry is a broad discipline focused on the diverse array of secondary metabolites produced by nature. These compounds often exhibit unique and complex structures that are distinct from primary metabolites essential for basic life processes. Research in this area seeks to identify novel compounds, understand their chemical properties, and explore their interactions with biological targets. Onogenin, as a plant-derived compound, fits squarely within the scope of natural products chemistry, contributing to the vast chemical diversity found in the plant kingdom.

Historical Perspective of Onogenin Isolation and Structural Elucidation

The isolation of Onogenin has been reported from plant sources, including the roots of Ononis arvensis. wikipedia.org The process of isolating natural products typically involves extraction from plant material followed by various purification techniques, such as chromatography. The determination of the chemical structure of Onogenin relied on spectroscopic methods, notably Nuclear Magnetic Resonance (NMR) spectroscopy. wikipedia.org Historically, the elucidation of natural product structures has evolved from purely chemical degradation methods to sophisticated spectroscopic techniques, including mass spectrometry (MS) and NMR, which provide detailed information about molecular connectivity and three-dimensional arrangement. nih.govlipidmaps.orgwikipedia.org

Classification and Structural Framework within Isoflavonoids

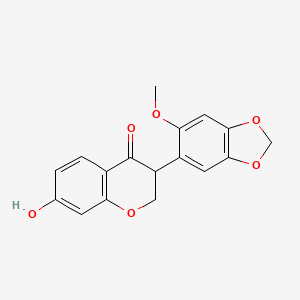

Onogenin is formally classified as an isoflavonoid (B1168493). wikipedia.orgnih.gov More specifically, it is characterized as a dihydroisoflavonoid or isoflavanone. wikipedia.orgfishersci.ca Isoflavonoids are a subclass of flavonoids, distinguished by the position of the phenyl group attachment to the chroman or chromene ring. While typical flavonoids have the B-ring attached at the C-2 position of the C-ring, isoflavonoids have the B-ring attached at the C-3 position. lipidmaps.org Onogenin possesses a core benzopyran ring system. wikipedia.org Its molecular formula is C17H14O6. nih.govwikipedia.org The structure includes a hydroxyl group at the 7-position and a methoxy-1,3-benzodioxol-5-yl group at the 3-position of the dihydrochromen-4-one framework. nih.govwikipedia.org

Research findings related to Onogenin include investigations into its physicochemical properties relevant to biological interactions. Studies have assessed its octanol-water partitioning and permeability across the blood-brain barrier (BBB) using techniques like parallel artificial membrane permeability assay (PAMPA). fishersci.cauni.lunih.govctdbase.org These studies provide insights into the compound's lipophilicity and potential to cross biological membranes. For example, log P and log D7.4 values have been determined, indicating a polarity range considered optimal for BBB permeation. fishersci.cauni.lu Effective permeability values (log Pe) obtained from PAMPA-BBB assays further support its predicted permeation capability. fishersci.cauni.lunih.gov

Beyond its physicochemical characterization, Onogenin has been explored for potential biological activities. Research suggests that Onogenin may possess antioxidant, anti-inflammatory, and anticancer properties. wikipedia.org Additionally, studies have investigated its potential to inhibit monoamine oxidase B (MAO-B). fishersci.cauni.lunih.gov These findings highlight Onogenin as a natural product with diverse potential bioactivities, warranting further scientific investigation into its mechanisms of action.

The following table summarizes some key computed physicochemical properties of Onogenin:

| Property | Value | Source |

| Molecular Formula | C17H14O6 | PubChem nih.govwikipedia.org |

| Molecular Weight | 314.29 g/mol | PubChem nih.gov |

| Monoisotopic Mass | 314.07903816 Da | PubChem nih.govwikipedia.org |

| XLogP3 (predicted) | 2.5 | PubChem nih.govwikipedia.org |

Structure

3D Structure

Eigenschaften

IUPAC Name |

7-hydroxy-3-(6-methoxy-1,3-benzodioxol-5-yl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O6/c1-20-13-6-16-15(22-8-23-16)5-11(13)12-7-21-14-4-9(18)2-3-10(14)17(12)19/h2-6,12,18H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZXJXYRRENIUNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1C3COC4=C(C3=O)C=CC(=C4)O)OCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58116-57-7 | |

| Record name | Onogenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058116577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ONOGENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65J5IE5O1P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Botanical Sources and Phytochemical Distribution of Onogenin

Plant Genera and Species Endemic to Onogenin Presence

Onogenin has been identified in a number of plant species, highlighting its distribution across certain plant groups.

Ononis Species as Primary Sources

The genus Ononis, commonly known as restharrow and belonging to the Fabaceae family, is recognized as a primary source of onogenin. Over 75 species within the Ononis genus have been identified globally. researchgate.net Phytochemical studies on Ononis species consistently report the presence of isoflavonoids, including onogenin. researchgate.netplos.orgbibliomed.org Specifically, Ononis spinosa (spiny restharrow) is frequently cited as containing onogenin, particularly in its roots. researchgate.netbibliomed.orgunich.itfrontiersin.orgnih.gov Ononis arvensis is also noted to contain onogenin. elte.humdpi.comresearchgate.net

Other Botanical Sources of Onogenin

Beyond the Ononis genus, onogenin has been isolated from other plant sources. Species within the genus Schumannianthus have been reported to contain onogenin. ontosight.ai Additionally, Ulex airensis, another member of the Fabaceae family, has been reported to contain onogenin. nih.govmdpi.com

Table 1: Botanical Sources of Onogenin

| Genus | Species | Primary Plant Part Reported | References |

| Ononis | spinosa | Roots | researchgate.netbibliomed.orgunich.itfrontiersin.orgnih.gov |

| Ononis | arvensis | Roots, Aerial parts | elte.humdpi.comresearchgate.net |

| Schumannianthus | (various species) | Not specified | ontosight.ai |

| Ulex | airensis | Not specified | nih.govmdpi.com |

| Ulex | europaeus | Not specified | mdpi.com |

Geographic Distribution of Onogenin-Producing Flora

Plants containing onogenin, particularly those from the Ononis genus, have a notable geographic distribution. Ononis species are primarily distributed in Europe, the Atlantic Islands, West Asia, and North Africa. researchgate.netbibliomed.org They are particularly prevalent near the coasts of the Mediterranean Sea. researchgate.net Ononis spinosa is described as being widely spread in Europe. unich.it Ononis arvensis is natively distributed in Europe, Central Asia, and North Africa. elte.hu Ulex species, including those reported to contain onogenin, are native to Western Europe and Northwest Africa. mdpi.com

Table 2: Geographic Distribution of Key Onogenin Sources

| Genus | Primary Geographic Distribution | References |

| Ononis | Europe, Atlantic Islands, West Asia, North Africa | researchgate.netbibliomed.org |

| Ulex | Western Europe, Northwest Africa | mdpi.com |

Intraspecific Variation in Onogenin Accumulation

The concentration of onogenin within a plant can vary significantly based on internal and external factors.

Organ-Specific Distribution (e.g., Roots vs. Aerial Parts)

Research indicates that the distribution of onogenin can differ between various plant organs. In Ononis spinosa, onogenin has been specifically identified in the roots. researchgate.netbibliomed.org Studies on Ononis arvensis have analyzed isoflavonoid (B1168493) content in both roots and aerial parts, suggesting potential differences in distribution, although specific quantitative data for onogenin in different organs of O. arvensis were not explicitly detailed in the provided snippets. elte.hu Generally, isoflavonoids are reported to be very abundant in herbs, stems, fruits, flowers, vegetables, and seeds, and are highly suggested to be found in chloroplasts. bibliomed.org

Biosynthetic Pathways and Metabolic Engineering of Onogenin

Overview of Isoflavonoid (B1168493) Biosynthesis Precursors

Isoflavonoids, including Onogenin, are derived from the phenylpropanoid pathway. This pathway begins with the amino acid phenylalanine, which is converted through a series of enzymatic steps into 4-coumaroyl-CoA. This molecule then serves as a key precursor for the synthesis of chalcones, which are subsequently isomerized to flavanones. Flavanones are central intermediates from which various classes of flavonoids, including isoflavonoids, are synthesized nih.govelte.hunih.gov.

Specific to isoflavonoid biosynthesis, a crucial enzyme, isoflavone (B191592) synthase (IFS), catalyzes the 2,3-aryl migration of the B-ring of a flavanone (B1672756) precursor to form an isoflavone skeleton nih.gov. Downstream modifications of these initial isoflavones, such as hydroxylation, methylation, and reduction, lead to the diverse array of isoflavonoid structures, including dihydroisoflavonoids like Onogenin nih.govelte.huresearchgate.net.

Proposed Biosynthetic Routes to Onogenin

While the complete, step-by-step enzymatic pathway leading specifically to Onogenin is still an area of research, evidence suggests its formation involves the modification of precursor isoflavonoids.

Transformation from Precursor Isoflavonoids (e.g., Pseudobaptigenin)

Research indicates that Pseudobaptigenin, an isoflavone, is a likely precursor in the biosynthesis of Onogenin nih.govresearchgate.net. Studies have hypothesized that Pseudobaptigenin is transformed into Onogenin and other related compounds like Maackiain (B7765809) nih.gov. This transformation likely involves a reduction step to convert the isoflavone structure of Pseudobaptigenin into the dihydroisoflavonoid structure of Onogenin researchgate.net. Both Pseudobaptigenin and Onogenin share a common methylenedioxy substituent, supporting a close biosynthetic relationship nih.gov.

Divergence in Biosynthesis Across Plant Organs

The biosynthesis and accumulation of secondary metabolites, including isoflavonoids like Onogenin, can vary significantly between different plant organs nih.gov. This divergence is influenced by factors such as the specific enzymatic machinery present in each tissue, developmental stage, and environmental conditions nih.govglobalscienceresearchjournals.org. While specific data detailing the divergence of Onogenin biosynthesis across all plant organs is limited, studies on related isoflavonoids and other secondary metabolites demonstrate that root tissues are often significant sites of accumulation nih.govfrontiersin.orgresearchgate.netuv.mx. For instance, the root of Ononis spinosa is known to be a rich source of various isoflavonoids, including Onogenin researchgate.netpreprints.org.

Biotechnological Strategies for Enhanced Onogenin Production

Given the potential biological value of Onogenin and the challenges associated with its collection from wild plants, biotechnological approaches, particularly plant tissue culture, offer promising avenues for enhanced production nih.govresearchgate.netfrontiersin.org.

Establishment and Cultivation of Hairy Root Systems

Hairy root cultures (HRCs), induced by infection with Agrobacterium rhizogenes, are a well-established biotechnological tool for the production of plant secondary metabolites nih.govfrontiersin.orgwikipedia.org. HRCs are characterized by rapid growth, genetic and biochemical stability, and often exhibit similar or even enhanced biosynthetic capabilities compared to the parent plant nih.govfrontiersin.orgwikipedia.org.

The establishment of HRCs involves infecting plant explants with A. rhizogenes, leading to the integration of bacterial Ri plasmid DNA into the plant genome, which induces the proliferation of transformed roots nih.govwikipedia.org. These roots can be cultivated in hormone-free liquid media in bioreactors, offering a controlled environment for biomass growth and metabolite accumulation nih.govwikipedia.orgplos.orgsamabriva.com. Studies have successfully established hairy root cultures from Ononis species for the production of isoflavonoids, including Onogenin nih.govresearchgate.netfrontiersin.org.

Comparative Analysis of Onogenin Yields in Biotechnological Cultures vs. Wild-Type Plants

Comparative studies have investigated the isoflavonoid content, including Onogenin, in hairy root cultures versus wild-type plants. While the isoflavonoid profile in HRCs can differ from wild-grown samples, HRCs have demonstrated the capacity to produce a range of isoflavonoids found in the native plant nih.govfrontiersin.org.

Further optimization of cultivation conditions and potential metabolic engineering strategies in HRCs could potentially enhance the specific yield of Onogenin nih.gov.

Genetic and Biochemical Stability in Engineered Plant Cultures

Research indicates that hairy root cultures generally exhibit genetic and biochemical stability, maintaining their biosynthetic capabilities for specialized metabolites. researchgate.netnih.govfrontiersin.orgresearchgate.net This stability is advantageous for consistent production compared to the potential variability seen in intact plants due to environmental factors. frontiersin.org However, plant tissue culture processes, including micropropagation and regeneration, can sometimes induce genetic variability, known as somaclonal variation. mdpi.comnih.gov Changes in DNA methylation during tissue culture have been identified as a potential factor contributing to this variability. nih.gov

While hairy root cultures are generally considered stable, maintaining high and stable production of specific secondary metabolites through metabolic engineering can still face challenges. These challenges can include the complexity of secondary metabolic pathways, potential toxicity of intermediates to plant cells, and the activity of endogenous enzymes that might divert precursors away from the target compound. nih.gov The success of metabolic engineering relies on a thorough understanding of the biosynthetic pathway and its regulation. nih.gov

Studies on engineered plant cell cultures for producing secondary metabolites, though not specifically focused on Onogenin stability, demonstrate the potential and challenges. For instance, engineered Arabidopsis thaliana and Nicotiana benthamiana cell cultures have been used to produce high-value natural products, suggesting that stable production in engineered plant cell cultures is achievable with appropriate engineering strategies. nih.gov However, compared to microbial systems, metabolic engineering in plants can be technically more challenging. oup.com

Direct, detailed research findings specifically quantifying the genetic and biochemical stability of Onogenin production in engineered plant cultures are not prominently featured in the provided search results. The literature highlights the general stability of hairy root cultures for secondary metabolite production and the broader challenges and strategies in metabolic engineering of plant pathways. researchgate.netnih.govfrontiersin.orgnih.govoup.comnih.gov

Isolation and Analytical Characterization Methodologies for Onogenin

Extraction Techniques from Plant Matrices

The initial step in obtaining onogenin from plant sources, primarily the roots of Ononis species, involves extraction. Common extraction methods for isoflavonoids, including onogenin, from plant material include heat-reflux extraction and ultrasound-assisted extraction mdpi.com. Methanol (B129727), often in various concentrations ranging from 50% to 100%, is a frequently used solvent for these extractions mdpi.com.

Research has shown that the efficiency of extraction can be influenced by factors such as the extraction duration and the plant material-to-solvent ratio mdpi.com. For instance, an optimized extraction method for isoflavones from Fabaceae species utilized a 60-minute reflux with 50% methanol at a plant material-to-solvent ratio of 1:125 mdpi.com. Another approach involved mixing dried plant material with water to activate indigenous glucosidase enzymes, followed by extraction with 70% methanol using an ultrasonic bath elte.hu.

Specific to Ononis species, aqueous-methanolic extracts of the root have been widely studied for their isoflavonoid (B1168493) content, including onogenin researchgate.netnih.gov. Hydroalcoholic extracts have also shown effectiveness in extracting compounds with biological activity, such as those inhibiting hyaluronidase (B3051955) nih.gov.

Chromatographic Separation and Purification Strategies

Chromatographic techniques are essential for separating onogenin from other compounds present in the crude plant extract and for obtaining it in a purified form.

Column chromatography is a common initial step in the purification of natural products like onogenin. Silica gel column chromatography has been employed in the fractionation of ethyl acetate (B1210297) extracts from Ononis spinosa roots, yielding fractions that can then be further purified nih.gov. Flash chromatography has also been used in the purification process of extracts containing onogenin and other isoflavonoids frontiersin.org.

HPLC is a powerful technique used for both analytical and preparative separation of onogenin. Analytical HPLC is used for qualitative and quantitative analysis of onogenin in plant extracts mdpi.com. Reversed-phase chromatography, often utilizing C18 columns, is commonly applied for the separation of isoflavonoids, including onogenin mdpi.comresearchgate.net.

HPLC systems equipped with UV-Vis or diode array detectors (DAD) are standard for detecting and quantifying onogenin based on its characteristic UV absorption properties mdpi.comelte.hu. For more complex analyses and identification, HPLC is frequently coupled with mass spectrometry (HPLC-MS or HPLC-MS/MS) elte.huresearchgate.netcapes.gov.br.

Preparative HPLC is crucial for isolating a sufficient amount of pure onogenin for structural elucidation by techniques like NMR spectroscopy elte.hu. Preparative methods often involve gradient elution with solvent systems such as acetic acid in water and methanol or acetonitrile (B52724) elte.hu.

UHPLC offers improved resolution, speed, and sensitivity compared to conventional HPLC, making it suitable for the detailed analysis of complex isoflavonoid profiles in plant extracts. UHPLC systems coupled with UV-DAD or mass spectrometry (UHPLC-MS or UHPLC-MS/MS) are used for both qualitative and quantitative analysis of onogenin and other isoflavonoids in Ononis species elte.hufrontiersin.orgelte.hu.

Phenyl-hexyl or C18 stationary phases are utilized in UHPLC columns for the separation of these compounds frontiersin.orgelte.hu. Mobile phases typically consist of a combination of water or an aqueous solution of a volatile acid (like formic acid or acetic acid) and an organic solvent (methanol or acetonitrile) elte.hufrontiersin.orgelte.hu. Gradient elution programs are employed to achieve optimal separation of the various isoflavonoids present in the extract frontiersin.orgelte.hu.

Table 1 provides an example of UHPLC conditions used for the analysis of Ononis samples.

Table 1: Example UHPLC-UV-DAD Conditions for Isoflavonoid Analysis frontiersin.orgelte.hu

| Parameter | Value |

| System | Waters ACQUITY UPLC |

| Column | Waters XSelect CSH Phenyl-Hexyl (100 × 2.1 mm, 3.5 μm) |

| Mobile Phase A | 0.1% v/v Formic Acid in Water |

| Mobile Phase B | 8:2 Acetonitrile:0.1% v/v Formic Acid |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 25°C |

| Injection Volume | 2 μL |

| Gradient Program | 0 min: 20% B; 15 min: 80% B; 20 min: 80% B; 22 min: 20% B |

| Detection | UV-DAD |

High-Performance Liquid Chromatography (HPLC) Methods

Spectroscopic and Spectrometric Approaches for Structural Elucidation and Quantification

Spectroscopic and spectrometric techniques are vital for confirming the structure of isolated onogenin and for its quantification.

Mass spectrometry (MS), particularly when coupled with chromatography (HPLC-MS, UHPLC-MS), provides molecular weight information and fragmentation patterns that aid in the identification of onogenin elte.huresearchgate.netcapes.gov.br. High-resolution MS (HR-MS) and tandem MS (MS/MS) offer more detailed structural information through the analysis of fragmentation pathways elte.huresearchgate.net.

UV spectroscopy is used to detect onogenin during chromatographic separation and provides information about its chromophores. The UV spectra of onogenin, like other isoflavanones, can exhibit pH-dependent shifts due to the presence of hydroxyl groups plos.orgnih.gov.

NMR spectroscopy is the definitive technique for the complete structural elucidation of onogenin. ¹H NMR provides information about the hydrogen atoms in the molecule, including their chemical shifts, multiplicity, and coupling constants, which are indicative of their electronic environment and connectivity nih.gov. ¹³C NMR reveals the carbon skeleton of the molecule, with chemical shifts providing information about the hybridization and functional groups attached to each carbon nih.gov.

Structural elucidation of onogenin using NMR spectroscopy has been reported, confirming its dihydroisoflavonoid structure elte.huplos.orgresearchgate.net. NMR data, including ¹H and ¹³C chemical shifts, are essential for the unambiguous identification of isolated onogenin nih.gov.

Table 2: Example NMR Data (Illustrative - Data for Ononilactone) nih.gov

| Nucleus | δ (ppm) | Multiplicity/J (Hz) | Assignment (Example) |

| ¹H | ... | ... | H-2, H-3, Aromatic H |

| ¹³C | ... | ... | C-2, C-3, Carbonyl C, Aromatic C |

| 2D NMR (e.g., HMBC) | ... | Correlations | C-4 with H-2, etc. |

Note: Detailed NMR data for Onogenin would include specific chemical shifts and coupling constants for each assignable proton and carbon in its structure, along with observed correlations from 2D NMR experiments.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of Onogenin and gaining insights into its structure through fragmentation analysis. wikipedia.orglibretexts.org The molecular ion peak in the mass spectrum corresponds to the molecular weight of the compound. For Onogenin (C₁₈H₁₆O₆), the molecular ion would typically be observed at m/z 324 in positive ionization mode.

Tandem mass spectrometry (MS/MS) provides more detailed structural information by fragmenting the molecular ion or selected fragment ions and analyzing the resulting product ions. wikipedia.orglibretexts.org Fragmentation patterns are characteristic of a compound's structure, as bonds break in predictable ways based on their strength and the presence of functional groups. libretexts.orglibretexts.org

Studies on the fragmentation pathways of Onogenin and related isoflavanones have been reported. nih.govresearchgate.net Analysis of MS/MS spectra can reveal key fragment ions corresponding to the loss of specific moieties from the Onogenin molecule, such as the loss of the methoxybenzodioxol group or fragments from the benzopyran core. Comparing the fragmentation patterns of Onogenin with those of isomeric or structurally related compounds, like sativanone, can aid in their differentiation and identification. nih.govresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy in Onogenin Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of light by a sample in the UV and visible regions of the electromagnetic spectrum (typically 100-900 nm). azooptics.comtechnologynetworks.commsu.edu This technique is valuable for the qualitative and quantitative analysis of compounds containing chromophores, such as the aromatic rings and carbonyl group present in Onogenin. azooptics.comtechnologynetworks.com

The UV-Vis spectrum of Onogenin exhibits characteristic absorption maxima (λmax) at specific wavelengths, which correspond to electronic transitions within the molecule's conjugated system. azooptics.commsu.edu These absorption maxima can be used for identification purposes by comparing them to reference spectra of authentic Onogenin. The intensity of the absorbance at a particular wavelength is directly proportional to the concentration of the compound in the solution, as described by the Beer-Lambert Law. unchainedlabs.com

UV-Vis detection is commonly coupled with liquid chromatography techniques, such as HPLC-UV or UPLC-UV-DAD, for the analysis of Onogenin in complex mixtures like plant extracts. researchgate.netresearchgate.net Diode-array detection (DAD) allows for the acquisition of full UV-Vis spectra across the eluted peaks, providing both chromatographic separation and spectral information for peak identification and purity assessment. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) Considerations

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. thermofisher.com GC-MS is typically used for the analysis of volatile and semi-volatile compounds. thermofisher.comatacert.com.tr

For the analysis of Onogenin by GC-MS, several considerations are important. Onogenin, being a relatively polar and less volatile compound compared to simple hydrocarbons, might require derivatization to increase its volatility and thermal stability for effective separation on a GC column. organomation.comresearchgate.net Derivatization involves chemically modifying the compound, for example, by silylation or acetylation, to make it more amenable to GC analysis. researchgate.net

Sample preparation is also crucial for GC-MS analysis, especially when dealing with complex matrices like plant extracts. thermofisher.comorganomation.com Clean-up procedures, such as solid-phase extraction (SPE), may be necessary to remove non-volatile impurities that could interfere with the analysis or damage the GC column. organomation.com

While GC-MS is a powerful technique, LC-MS (Liquid Chromatography-Mass Spectrometry) is often preferred for the analysis of less volatile and more polar compounds like many flavonoids and isoflavonoids, including Onogenin. organomation.comresearchgate.netresearchgate.net LC-MS techniques, such as HPLC-ESI-MS/MS, allow for the analysis of these compounds without derivatization. nih.govresearchgate.net However, if appropriate derivatization and GC conditions are developed, GC-MS could potentially be applied for the analysis of Onogenin, particularly for specific applications where its volatility is sufficiently enhanced. researchgate.net

Quantitative Analytical Method Development and Validation for Onogenin and its Derivatives

Quantitative analysis of Onogenin and its derivatives is essential for determining their concentrations in various samples, such as plant extracts or biological matrices. Developing and validating robust analytical methods is crucial to ensure accurate and reliable results. semmelweis.hu

Ultra-performance liquid chromatography coupled with ultraviolet diode-array detection (UPLC-UV-DAD) has been employed for the quantitative determination of isoflavonoids, including Onogenin, in Ononis species. researchgate.netresearchgate.net Method development involves optimizing chromatographic parameters such as the stationary phase, mobile phase composition, flow rate, and temperature to achieve adequate separation of the target analytes from other components in the sample matrix. researchgate.net

Validation of quantitative analytical methods is performed according to established guidelines and typically includes assessing parameters such as:

Specificity/Selectivity: The ability of the method to accurately measure the analyte in the presence of other components in the sample.

Linearity: The relationship between the instrument response and the concentration of the analyte over a defined range. Calibration curves are generated using a series of standards at different concentrations. researchgate.netsemmelweis.hu

Accuracy: The closeness of the measured value to the true value. This is often assessed by analyzing spiked samples.

Precision: The reproducibility of the measurements. This is evaluated by analyzing replicate samples. Precision is typically expressed as relative standard deviation (RSD).

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. researchgate.net

Recovery: The efficiency of the sample preparation method in extracting the analyte from the matrix. namsa.com

Sample preparation protocols, such as extraction with appropriate solvents and potential hydrolysis steps for conjugated derivatives, are critical for accurate quantitative analysis. frontiersin.orgelte.huresearchgate.netsemmelweis.hu For instance, hydrolysis of malonyl glucosides can be necessary to quantify the total amount of the corresponding aglycones, including Onogenin. researchgate.net The use of internal standards can help to improve the accuracy and precision of quantitative methods by compensating for variations during sample preparation and analysis. researchgate.net

Table 1 provides an example of quantitative data that might be obtained for Onogenin and other isoflavonoids in a plant extract using a validated UPLC-UV-DAD method.

| Compound | Concentration (mg/g extract) |

| Formononetin | X.XX |

| Calycosin | Y.YY |

| Pseudobaptigenin | Z.ZZ |

| Onogenin | A.AA |

| Sativanone | B.BB |

| Medicarpin | C.CC |

| Maackiain (B7765809) | D.DD |

Note: The values in Table 1 are illustrative and would vary depending on the plant source and extraction method.

The development and validation of these analytical methods ensure that the quantitative data obtained for Onogenin and its derivatives are reliable and suitable for their intended purpose, such as comparative studies of different plant species or extracts. researchgate.net

Biological Activities and Mechanistic Investigations of Onogenin in Vitro and in Silico

Antioxidant Activity Research

Onogenin, as a flavonoid, is associated with antioxidant potential. Flavonoids are known for their ability to influence intercellular redox status and interact with proteins in intracellular signaling pathways. Their antioxidant properties are linked to their polyphenolic and electron-rich nature.

In Vitro Assays for Oxidative Stress Modulation

While specific in vitro antioxidant assay data for isolated Onogenin is not extensively detailed in the provided sources, Ononis species extracts containing Onogenin have demonstrated antioxidant activities in various in vitro assays. General in vitro methods for evaluating antioxidant activity include assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2′-azino-bis-(3-ethylbenzothiazoline-6-sulfonic acid)), FRAP (Ferric reducing antioxidant power), and assays measuring superoxide (B77818) anion radical scavenging and lipid peroxidation. These assays assess the ability of a compound or extract to scavenge free radicals, reduce oxidative species, or inhibit lipid peroxidation. Studies on other flavonoids and isoflavonoids have shown that their antioxidant capacity can be evaluated through their ability to scavenge DPPH• and ABTS•+ free radicals, with activity often increasing with concentration.

Putative Molecular Mechanisms Underlying Antioxidant Action

The antioxidant mechanisms of flavonoids, including isoflavonoids like Onogenin, are multifaceted. One primary mechanism involves directly scavenging free radicals, such as reactive oxygen species (ROS) and reactive nitrogen species (RNS), by donating hydrogen atoms or electrons. Flavonoids can also chelate metal ions, which can catalyze free-radical-induced damage. Furthermore, flavonoids can modulate gene expression related to oxidative stress. A key indirect mechanism involves the activation of the Nrf2 (NF-E2-related factor 2) signaling pathway, which leads to the upregulation of endogenous antioxidant defense systems and the expression of antioxidant and detoxifying enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). This modulation of gene expression contributes to conferring antioxidant protection. The specific structural features of flavonoids, such as the number and position of hydroxyl groups, influence their antioxidant activity.

Anti-inflammatory Activity Research

Onogenin has been investigated for its anti-inflammatory potential, with studies focusing on its effects in in vitro models.

In Vitro Models of Inflammatory Responses

In vitro models are commonly used to study the anti-inflammatory effects of compounds. These models often involve stimulating cells with pro-inflammatory agents, such as lipopolysaccharide (LPS), to induce an inflammatory response. The effects of test compounds are then evaluated by measuring the modulation of inflammatory mediators and enzymes.

Modulation of Inflammatory Mediators and Enzymes (e.g., Hyal-1, IL-8, TNF-α)

Research has shown that Onogenin exhibits inhibitory effects on human hyaluronidase-1 (Hyal-1) activity in vitro researchgate.net. Hyal-1 is an enzyme involved in the homeostasis of hyaluronic acid, a key component of the extracellular matrix, and its inhibition is being explored as a potential therapeutic target researchgate.net.

A study investigating a dichloromethane (B109758) extract from Ononis spinosa roots, which contains isoflavonoids including Onogenin, demonstrated a concentration-dependent inhibition of the release of inflammatory mediators such as Interleukin-8 (IL-8) and Tumor Necrosis Factor-alpha (TNF-α) from LPS-stimulated human neutrophils researchgate.net. IL-8 and TNF-α are pro-inflammatory cytokines that play significant roles in the inflammatory response. The inhibition of their release suggests an anti-inflammatory effect.

Furthermore, this Ononis spinosa extract decreased the expression of adhesion molecules CD11b/CD18 and increased the expression of CD62L in LPS-stimulated human neutrophils. This modulation of adhesion molecules indicates a potential mechanism for reducing the adhesion and migration of immune cells, thereby contributing to an attenuated inflammatory response. The anti-inflammatory effects of the extract are potentially mediated via antagonism of the Toll-like receptor 4 (TLR4) signaling pathway.

Specific in vitro inhibition rates for Hyal-1 by Onogenin have been reported. At a concentration of 250 µM, Onogenin showed a 25.4% inhibition rate against Hyal-1. researchgate.net

Table 1: In Vitro Hyal-1 Inhibition by Isoflavonoids from Ononis spinosa

| Compound | Concentration (µM) | Hyal-1 Inhibition Rate (%) |

| Onogenin | 250 | 25.4 |

| Sativanone | 250 | 61.2 |

| Medicarpin | 250 | 22.4 |

| Calycosin-D | 250 | 23.0 |

Data derived from research on isoflavonoids from Ononis spinosa L. root extract researchgate.net.

General mechanisms for the anti-inflammatory action of flavonoids involve the inhibition of various inflammatory mediators and enzymes, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), as well as the modulation of signaling pathways such as NF-κB and STAT pathways.

Anticancer Activity Research

Onogenin is recognized for its potential as an anticancer agent nih.gov. Plants from the Ononis genus, which contain flavonoids like Onogenin, have been noted for their cytotoxic effects.

While detailed in vitro anticancer activity data specifically for isolated Onogenin is limited in the provided search results, general research on flavonoids and isoflavonoids indicates their potential in inhibiting the growth of certain cancer cell lines nih.gov. The anticancer properties of flavonoids can involve several mechanisms, including the inhibition of cell growth and proliferation, induction of apoptosis (programmed cell death), and the arrest of the cell cycle. Studies on other compounds have shown that anticancer activity can be evaluated through in vitro screening against panels of cancer cell lines, assessing growth inhibition. Potential molecular mechanisms underlying the anticancer effects of various compounds include the induction of cellular ROS stress and the modulation of pathways such as the death receptor pathway, p53-MDM2, and PI3K-Akt pathways.

Further research is necessary to fully elucidate the specific in vitro anticancer activity and the precise molecular mechanisms by which Onogenin exerts its effects on various cancer cell lines nih.gov.

In Vitro Inhibition of Cancer Cell Line Proliferation

Studies have indicated that Onogenin may exhibit inhibitory effects on the proliferation of certain cancer cell lines in vitro. ontosight.ai While specific data points like IC50 values for Onogenin across a broad range of cancer cell lines were not extensively detailed in the search results, the general potential as an anticancer agent inhibiting the growth of certain cancer cell lines has been noted. ontosight.ai

Cellular and Molecular Targets in Neoplastic Processes

The precise cellular and molecular targets of Onogenin in neoplastic processes require further detailed investigation. However, research into other flavonoids, a class to which Onogenin belongs, has revealed various mechanisms of action relevant to cancer. These include the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of signaling pathways critical for cancer cell survival and proliferation, such as the NF-κB and PI3K/Akt pathways. mdpi.comfrontiersin.orgfrontiersin.orgnih.govprecisionwellbeing.co.nzfrontiersin.org While these mechanisms have been observed with other flavonoids like apigenin (B1666066) and naringin, direct evidence specifically detailing Onogenin's interaction with these targets in cancer cells was not prominently featured in the search results. mdpi.comfrontiersin.orgfrontiersin.orgnih.gov Understanding Onogenin's specific targets is crucial for elucidating its potential in cancer therapy. nih.govembopress.org

Neurobiological Activity Research

Onogenin has also been the subject of research concerning its potential neurobiological activities, including investigations into its ability to cross the blood-brain barrier and its effects on enzymes like monoamine oxidase B. nih.govplos.org

In Silico Predictions of Blood-Brain Barrier Permeability

In silico studies, particularly those utilizing methods like the parallel artificial membrane permeability assay (PAMPA) and octanol-water partitioning, have been employed to predict the blood-brain barrier (BBB) permeability of Onogenin and other isoflavonoids. nih.govplos.org These studies aim to estimate how readily a compound can cross the barrier that protects the brain from substances in the bloodstream, a crucial factor for drugs targeting the central nervous system. researchgate.netdovepress.com

| Compound | Log P (predicted) | Log D7.4 (predicted) | Log Pe (PAMPA-BBB) | Predicted BBB Permeation |

| Onogenin | 2.5 uni.lu | Not specified in snippet | -5.60 to -4.45 nih.govplos.org | Good nih.govplos.org |

| Formononetin | 2.21 to 3.03 nih.gov | 2.48 to 3.03 nih.gov | -5.60 to -4.45 nih.govplos.org | Good nih.govplos.org |

| Calycosin D | 2.21 to 3.03 nih.gov | 2.48 to 3.03 nih.gov | -5.60 to -4.45 nih.govplos.org | Good nih.govplos.org |

| Sativanone | 2.21 to 3.03 nih.gov | 2.48 to 3.03 nih.gov | -5.60 to -4.45 nih.govplos.org | Good nih.govplos.org |

| Medicarpin | 2.21 to 3.03 nih.gov | 2.48 to 3.03 nih.gov | -5.60 to -4.45 nih.govplos.org | Good nih.govplos.org |

| Maackiain (B7765809) | 2.21 to 3.03 nih.gov | 2.48 to 3.03 nih.gov | -5.60 to -4.45 nih.govplos.org | Good nih.govplos.org |

Note: Log P and Log D7.4 ranges are provided as they were presented for a group of isoflavonoids including Onogenin in the source. nih.gov The Log P for Onogenin specifically is listed as 2.5 on PubChem. uni.lu

Monoamine Oxidase B (MAO-B) Inhibition Studies

Monoamine oxidase B (MAO-B) is an enzyme involved in the breakdown of neurotransmitters and is a target for the treatment of neurodegenerative diseases like Parkinson's disease. mdpi.comparkinson.org Research has investigated the potential of Onogenin to inhibit MAO-B. nih.govplos.orgresearchgate.netproquest.com

In silico studies have aimed to characterize the possible MAO-B inhibiting features of Onogenin and other Ononis isoflavonoids. nih.govplos.orgproquest.com While some Ononis isoflavonoids, such as maackiain and calycosin, have shown selective MAO-B inhibiting effects in vitro with reported IC50 values, specific in vitro MAO-B inhibition data for Onogenin was not detailed in the provided search results. plos.org One study mentioned Onogenin in the context of MAO-B inhibition studies of Ononis isoflavonoids but focused more on the in silico predictions and BBB permeability. nih.govplos.orgproquest.com Another source listed Onogenin among compounds studied for MAO-B inhibition but did not provide specific inhibitory data for Onogenin itself, instead highlighting other compounds. researchgate.net

Structure-Activity Relationships for Central Nervous System Effects

Structure-activity relationship (SAR) studies aim to correlate the chemical structure of compounds with their biological activity. spu.edu.sywikipedia.org For CNS effects, this often involves examining how structural features influence properties like BBB permeability and enzyme inhibition. nih.gov

In the context of Ononis isoflavonoids, including Onogenin, studies have explored the relationship between their structure and predicted BBB permeability. nih.govplos.org The effective permeability values in the PAMPA-BBB assay showed structure-dependent differences, with the pterocarpan (B192222) skeleton appearing most preferred for permeability, followed by isoflavanones (the class Onogenin belongs to), and then isoflavones. plos.org The presence of methoxy (B1213986) or methylenedioxy substitutions on the same skeleton did not significantly influence permeability, whereas an additional hydroxyl group appeared to decrease it. plos.org

Regarding MAO-B inhibition, while specific SAR for Onogenin was not detailed, studies on other flavonoids have indicated that structural features like the degree and position of hydroxylation and methoxylation can influence enzyme inhibitory activities. researchgate.netnih.govjapsonline.com Further research specifically on Onogenin is needed to establish clear structure-activity relationships for its potential CNS effects, including MAO-B inhibition.

Other Investigated Biological Activities

Beyond its potential effects on neoplastic processes and neurobiological activity, Onogenin and other flavonoids from Ononis species have been reported to exhibit a range of other biological activities. ontosight.airesearchgate.netjapsonline.com These include antioxidant, anti-inflammatory, and antimicrobial effects. ontosight.airesearchgate.netjapsonline.com These activities are often attributed to the presence of phenolic compounds, particularly flavonoids, and can be influenced by the degree and position of hydroxylation and methoxylation on their structures. researchgate.netjapsonline.com While Onogenin is mentioned in the context of these broader activities of Ononis flavonoids, specific detailed research findings solely focused on Onogenin for each of these activities were not extensively available in the provided search results. ontosight.airesearchgate.netjapsonline.comfarmaciajournal.com

Enzyme Inhibitory Potentials (e.g., α-glucosidase)

Enzyme inhibition is a key area of investigation for natural compounds like Onogenin, as it can reveal potential therapeutic applications. α-glucosidase, an enzyme located in the brush border of the small intestine, plays a crucial role in carbohydrate digestion by breaking down complex carbohydrates into absorbable glucose nih.govwikipedia.orgmdpi.com. Inhibiting this enzyme can help manage postprandial hyperglycemia, a hallmark of type 2 diabetes nih.govmdpi.comfrontiersin.org.

While general enzyme inhibitory effects of flavonoids from Ononis species have been reported, specific in vitro data detailing Onogenin's direct inhibitory activity against α-glucosidase is not prominently featured in the search results. However, a review mentions that flavonoid compounds, including isoflavonoids like Onogenin, are responsible for various pharmacological activities in Ononis species, including enzyme inhibitory and antidiabetic effects bibliomed.orgresearchgate.netresearchgate.net. Another study investigating Ononis angustissima extracts reported in vitro α-amylase and α-glucosidase inhibitory activity, suggesting the presence of such compounds with this potential within the genus farmaciajournal.com.

In silico studies have provided insights into the potential of Onogenin and other Ononis isoflavonoids to interact with biological targets. A study evaluating Ononis isoflavonoids as molecules targeting the central nervous system included in silico assessments of their properties plos.orgnih.govresearchgate.netplos.org. While the primary focus was on blood-brain barrier permeability and monoamine oxidase B (MAO-B) inhibition, the study highlighted that increasing the apolar character of tested molecules might increase enzyme inhibitory activity plos.org. Onogenin, along with formononetin, pseudobaptigenin, and sativanone, were predicted to be inhibitors of MAO-B based on these in silico evaluations, suggesting their potential as candidates for further in vitro and in vivo testing plos.orgnih.gov. Although this study focused on MAO-B, the in silico methods employed demonstrate the utility of computational approaches in predicting the potential enzyme interactions of Onogenin.

Antimicrobial Potentials (General Mention in Context of Ononis Species)

The genus Ononis is recognized for exhibiting diverse pharmacological activities, including antimicrobial effects bibliomed.orgjapsonline.comresearchgate.netfarmaciajournal.comresearcherslinks.com. Various studies have reported on the antimicrobial potential of different Ononis species extracts against a range of microorganisms. For instance, Ononis natrix extract has demonstrated antibacterial activity farmaciajournal.com. Ononis spinosa extracts have shown the ability to inhibit the growth of bacteria such as Staphylococcus aureus, Staphylococcus epidermidis, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli bibliomed.org. Potential antimicrobial activity against Candida albicans, MRSA, and Salmonella typhimurium has also been reported from extracts of other species within the Fabaceae family, to which Ononis belongs bibliomed.org.

While the antimicrobial activity is attributed to the phenolic compounds, particularly flavonoids and isoflavonoids present in Ononis species, specific studies detailing the isolated Onogenin's direct antimicrobial activity are not prominently available in the provided search results. Onogenin is listed as a constituent found in Ononis spinosa and Ononis arvensis, species known for their antimicrobial properties bibliomed.orgresearchgate.netresearchgate.net. The general mention of antimicrobial potentials in the context of Ononis species suggests that Onogenin, as one of the isoflavonoids present, may contribute to these observed effects, but further research specifically on isolated Onogenin is needed to confirm its direct role and elucidate its mechanism of action against microorganisms.

Data Table: Predicted MAO-B Inhibition of Onogenin and Other Isoflavonoids (In Silico)

Based on in silico evaluations, Onogenin was among the Ononis isoflavonoids predicted to exhibit inhibitory activity against MAO-B. The following table summarizes the predicted inhibitory potential alongside other compounds studied in the same in silico investigation. plos.orgnih.gov

| Compound | Predicted MAO-B Inhibition Potential |

| Onogenin | Predicted Inhibitor |

| Formononetin | Predicted Inhibitor |

| Pseudobaptigenin | Predicted Inhibitor |

| Sativanone | Predicted Inhibitor |

| Maackiain | Predicted Inhibitor (with good correlation to in vitro) nih.gov |

| Medicarpin | Predicted Inhibitor (with appropriate correlation to in vitro) nih.gov |

| Calycosin D | Predicted Inhibitor (with less correlation to in vitro) nih.gov |

Note: This table is based on in silico predictions and indicates potential. Further in vitro and in vivo studies are required for confirmation. plos.orgnih.gov

Derivatives and Structural Analogues of Onogenin

Naturally Occurring Onogenin Derivatives (e.g., Glycosides, Glucoside Malonates, Aglycones)

In plants where Onogenin is present, it can be found as the aglycone form, which is the non-sugar component of the molecule. researchgate.netresearchgate.netdav-medien.deherbs2000.com Additionally, Onogenin can be conjugated with sugar moieties, forming glycosides. researchgate.netresearchgate.netherbs2000.commdpi.com These glycosides can undergo further modifications, such as malonylation, leading to the presence of glucoside malonates. researchgate.netresearchgate.netcapes.gov.br The presence and relative abundance of these different forms can vary depending on the plant species and even within different parts of the same plant. researchgate.netresearchgate.net For instance, studies on Ononis spinosa have identified Onogenin as a dihydroisoflavone aglycone, alongside its glycoside and glucoside malonate derivatives. researchgate.netcapes.gov.br

Biosynthetic Precursors and Related Isoflavonoids Present in Onogenin-Rich Flora

Onogenin is part of a broader group of isoflavonoids found in certain plants. researchgate.net Its biosynthesis is linked to the general phenylpropanoid pathway, which leads to the production of various flavonoids and isoflavonoids. In plants containing Onogenin, several related isoflavonoids, which may serve as biosynthetic precursors or be derived from common intermediates, are also often detected. researchgate.net These include isoflavones like Pseudobaptigenin, isoflavanones like Sativanone, and pterocarpans like Medicarpin and Maackiain (B7765809). researchgate.netdav-medien.de

Pseudobaptigenin and its Derivatives

Pseudobaptigenin is an isoflavone (B191592) characterized by a methylenedioxy group and a hydroxyl group. alfa-chemistry.comwikipedia.orguni.lunih.gov It has been found in plants like Trifolium pratense (red clover) and Ononis species. researchgate.netwikipedia.org Pseudobaptigenin can also exist in glycosylated forms. researchgate.net

Sativanone and its Derivatives

Sativanone is a dihydroisoflavone, structurally related to Onogenin. nih.govbiocrick.comctdbase.orguni.lunih.govmycocentral.eu It has been identified in Ononis spinosa and Dalbergia tonkinensis. researchgate.netbiocrick.com Sativanone can also occur as glycosides. researchgate.netcapes.gov.br

Medicarpin and its Derivatives

Medicarpin is a pterocarpan (B192222), a class of isoflavonoids with a characteristic tetracyclic structure. wikipedia.orglipidmaps.orgnih.govmdpi.com It is found in a wide range of legumes, including Medicago truncatula and Swartzia madagascariensis, and is often produced as a phytoalexin in response to fungal infection. wikipedia.orgrsc.org Medicarpin can form various derivatives, including glycosides and malonyl glucosides. mdpi.comlipidmaps.orgnih.gov For example, Medicarpin 3-O-(6'-malonylglucoside) has been reported in Medicago sativa. nih.gov

Maackiain and its Derivatives

Maackiain is another pterocarpan commonly found alongside Medicarpin and other isoflavonoids in plants like Ononis spinosa and Sophora species. researchgate.netthegoodscentscompany.comnih.govuni.lunih.govresearchgate.netcjnmcpu.com Similar to Medicarpin, Maackiain can also exist as glycosides, such as trifolirhizin (B192568) (maackiain 7-O-glucoside), and malonyl glycosides. japsonline.comuni.lu

Comparative Biological Activity and Structure-Activity Relationship Studies Among Onogenin and Analogues

Research into the biological activities of Onogenin and its related isoflavonoids from Ononis species and other sources has revealed a range of potential effects. These include anti-inflammatory, antioxidant, and potential effects on the central nervous system. japsonline.combiocrick.comcjnmcpu.comchemfaces.complos.orgmdpi.com

Comparative studies have started to shed light on the structure-activity relationships (SAR) within this group of compounds. For instance, studies on the anti-inflammatory activity of compounds from Dalbergia tonkinensis showed that Sativanone exhibited strong anti-inflammatory activity, while other related compounds like isoliquiritigenin, naringenin, and liquiritigenin (B1674857) showed moderate activity. biocrick.com

Regarding activity on the central nervous system, studies evaluating the blood-brain barrier (BBB) permeability of Ononis isoflavonoids, including Onogenin, Sativanone, Medicarpin, and Maackiain, indicated that their lipophilicity (log P and log D7.4 values) suggests good potential for passive diffusion across the BBB. plos.orgnih.gov The permeability varied depending on the structural skeleton, with pterocarpans showing the most favorable permeability, followed by isoflavanones and then isoflavones. plos.orgnih.gov The presence of methoxy (B1213986) or methylenedioxy substitutions had less impact on permeability compared to an additional hydroxyl group. plos.orgnih.gov

Studies on the antioxidant activity of isoflavonoids from Dalbergia parviflora, including isoflavones, isoflavanones, and isoflavans, demonstrated that the presence and position of hydroxyl and methoxy groups significantly influence activity. mdpi.com Isoflavones generally showed higher antioxidant activity compared to isoflavanones and isoflavans in certain assays. mdpi.com The addition of a hydroxyl group in specific positions on the B ring was found to greatly increase antioxidant activity. mdpi.com

While specific detailed comparative studies focusing solely on Onogenin's biological activity against all listed analogues are limited in the provided search results, the research on related isoflavonoids like Sativanone, Medicarpin, and Maackiain provides context for the potential activities and SAR within this chemical class. Medicarpin, for example, has shown fungicidal, antibacterial, nematicidal, anti-osteoporotic, and cytotoxic activities. mdpi.comrsc.org Maackiain has demonstrated anti-cancer, anti-inflammatory, antioxidant, anti-obesogenic, and neuroprotective effects, as well as the ability to amplify inflammasome activation. researchgate.netcjnmcpu.comnih.govnih.gov It also shows inhibitory activity against monoamine oxidase B (MAO-B). cjnmcpu.comnih.govresearchgate.net

Further research is needed to specifically delineate the comparative biological activities of Onogenin against each of its naturally occurring derivatives and biosynthetic precursors, and to establish comprehensive structure-activity relationships for Onogenin itself within this group of related isoflavonoids.

Future Research Directions and Translational Perspectives for Onogenin

Advancements in Biosynthetic Pathway Elucidation and Enzyme Characterization

A thorough understanding of the complete biosynthetic route leading to onogenin is essential for controlling its production and for potential bioengineering efforts aimed at increasing yields. As an isoflavonoid (B1168493), onogenin is synthesized via the phenylpropanoid pathway nih.govresearchgate.net. While the general enzymatic steps in isoflavonoid biosynthesis, such as those catalyzed by chalcone (B49325) synthase (CHS), chalcone isomerase (CHI), and isoflavone (B191592) synthase (IFS), are recognized, the specific enzymatic reactions and regulatory mechanisms that produce the unique methylenedioxy and methoxy (B1213986) groups in onogenin require further detailed study researchgate.netnih.govmdpi.com.

Future research should aim to precisely identify the enzymes responsible for converting precursor isoflavanones into onogenin, including hydroxylation and the formation of its characteristic functional groups. This involves identifying the genes encoding these specific enzymes, analyzing their expression patterns under various conditions, and characterizing their biochemical functions. Utilizing advanced techniques in enzyme characterization, such as protein purification and in vitro enzymatic assays, alongside genomics and functional genomics, will be vital for dissecting these specific biosynthetic steps.

Optimization of Sustainable Production Strategies through Biotechnological Approaches

The sustainable sourcing of onogenin presents a challenge, as its extraction from wild plants can be labor-intensive and inconsistent due to environmental factors nih.gov. Biotechnological methods offer promising solutions for optimizing onogenin production sustainably. Hairy root cultures, for example, have demonstrated potential as stable and effective systems for producing isoflavonoids, including onogenin derivatives nih.govmdpi.com. Research on Ononis hairy root cultures has shown their capability to produce isoflavonoids, sometimes in higher quantities than intact plants, although the range of compounds may vary nih.govmdpi.com.

Future studies should focus on optimizing the conditions for these cultures, such as refining nutrient media composition, light exposure, and temperature, to maximize onogenin yield. Exploring elicitation strategies, which involve using signaling molecules or applying controlled environmental stresses, could also stimulate onogenin biosynthesis. Furthermore, metabolic engineering, guided by the elucidated biosynthetic pathway, could involve enhancing the expression of key biosynthetic genes or reducing the activity of enzymes in competing pathways to direct metabolic flow towards onogenin. The use of microbial fermentation platforms, after incorporating the necessary plant genes, could also provide a highly scalable and controlled production method.

Integration of Multi-Omics Approaches in Onogenin Research

The application of multi-omics technologies, encompassing genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of onogenin biosynthesis and its biological functions. Transcriptomics can identify genes that are actively involved in onogenin production under different conditions or in specific plant tissues researchgate.net. Proteomics can pinpoint the enzymes that catalyze the biosynthetic reactions and other proteins that regulate the pathway. Metabolomics can profile the various metabolites present, helping to identify pathway intermediates and related compounds researchgate.net.

Applying multi-omics to onogenin-producing plants under different growth stages or in response to environmental stimuli can help uncover the regulatory networks and potential limitations in the biosynthetic pathway. This information can then inform metabolic engineering strategies to improve production efficiency. Beyond biosynthesis, multi-omics can also be used to study biological systems treated with onogenin to understand its mechanisms of action at a systems level, identifying affected biological pathways and potential molecular targets.

Computational Modeling and In Silico Drug Discovery Applications for Novel Analogues

Computational modeling techniques, including molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations, can significantly contribute to onogenin research nih.govunich.it. QSAR modeling can help establish correlations between the chemical structure of onogenin and its related compounds and their biological activities, enabling the prediction of the activity of new analogues nih.gov. Molecular docking can predict how onogenin interacts with potential target proteins, offering insights into its mechanisms of action unich.it.

In silico drug discovery methods can leverage the structural information of onogenin to design and computationally screen large libraries of potential new analogues with potentially improved therapeutic properties, such as enhanced efficacy, selectivity, or pharmacokinetic profiles. These computational studies can help prioritize compounds for experimental synthesis and testing, thereby accelerating the drug discovery process. Additionally, computational modeling can be used to predict the stability and physical-chemical characteristics of onogenin and its analogues, which is valuable for developing pharmaceutical formulations.

Exploration of Synergistic Interactions of Onogenin with Other Bioactive Compounds

Natural products often exert their biological effects through complex interactions, including synergistic effects, with other compounds present in the source material mdpi.comresearchgate.net. Investigating the potential for synergistic interactions between onogenin and other bioactive compounds, both from its natural sources and other origins, is an important area for future research. Studies have indicated that combinations of different flavonoids can demonstrate enhanced anti-inflammatory effects researchgate.net.

Exploring the interactions of onogenin with other isoflavonoids commonly found alongside it in plants like Ononis spinosa, such as formononetin, sativanone, and medicarpin, could reveal combinations with amplified biological activities nih.govresearchgate.netbiocrick.com. Furthermore, investigating combinations of onogenin with compounds from different chemical classes, such as triterpenes or phenolic acids also found in Ononis species, could lead to the discovery of novel synergistic formulations with potential therapeutic applications frontiersin.orguni-muenster.de. These studies could involve in vitro experiments to test compound combinations and in vivo studies to confirm synergistic effects in more complex biological systems.

Compound List and PubChem CIDs

| Compound Name | PubChem CID |

| Onogenin | 10470862 |

| Formononetin | 5280378 |

| Sativanone | 70561318 |

| Medicarpin | 161763 |

| Pseudobaptigenin | 10469191 |

| Maackiain (B7765809) | 162404 |

| Calycosin | 5280448 |

| Bulatlactone 2″-O-β-D-glucoside | N/A |

| Ononilactone | N/A |

| Glycitein | 5281710 |

| Chalcone | 885 |

| Naringenin | 932 |

| Liquiritigenin (B1674857) | 5280445 |

| Isolupalbigenin | 122746 |

| Licoisoflavone B | 131706 |

| 2-Methoxypterocarpin | N/A |

| Isoprunetin | 102131 |

| Apigenin (B1666066) | 5280443 |

| Quercetin | 5280343 |

| Kaempferol | 5280863 |

| Isorhamnetin | 5280371 |

| Rutin | 5280805 |

| Myricetin | 5281672 |

| Orientin | 6439768 |

| Vitexin | 162516 |

| Isovitexin | 6439769 |

| Luteolin | 5280445 |

| Cyanidin 3-O-glucoside | 443653 |

| Cyanidin 3-O-rutinoside | 443654 |

| Catechin | 9064 |

| Procyanidin B1 | 88518 |

| Procyanidin B-3 | 107805 |

| Chebulanin | 123106 |

| α-Onocerine | 102473 |

| Ononetin | N/A |

| β-Sitosterol | 222284 |

| trans-Anethole | 441044 |

| Carvone | 7433 |

| Menthol | 154405 |

| Spinonin | N/A |

Data Tables

Based on the available search results, specific quantitative data directly related to the future research directions outlined for Onogenin is limited in a format suitable for comprehensive interactive tables. However, some results provide comparative data on the biological activity of Onogenin relative to other compounds.

Q & A

Q. What criteria determine the inclusion of Onogenin data in Supporting Information vs. main text?

- Methodological Answer : Main text should highlight central findings (e.g., dose-response curves, mechanistic insights). Move extensive synthetic protocols, spectral data, or secondary assays to Supporting Information. Label files with descriptive titles (e.g., "SI_Onogenin_Synthesis_NMR.pdf") and reference them in-text .

Cross-Disciplinary Approaches

Q. How can computational chemistry complement experimental studies on Onogenin’s binding modes?

- Methodological Answer : Perform molecular docking (AutoDock Vina) to predict binding poses with target proteins. Validate via MD simulations (GROMACS) assessing binding stability. Correlate in silico ΔG values with experimental IC50 data .

Q. What strategies improve the translatability of Onogenin research from bench to bedside?

- Methodological Answer : Use patient-derived organoids/xenografts for efficacy testing. Collaborate with clinicians to align preclinical models with human disease subtypes (e.g., HER2+ breast cancer). Publish negative results to avoid publication bias .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.